molecular formula C7H7BrN2O B594825 2-(5-Bromopyridin-2-yl)acetamide CAS No. 1335055-45-2

2-(5-Bromopyridin-2-yl)acetamide

Cat. No.: B594825
CAS No.: 1335055-45-2
M. Wt: 215.05
InChI Key: VTUIFMMXLSUUHF-UHFFFAOYSA-N
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Description

It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 5-position of the pyridine ring and an acetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)acetamide typically involves the reaction of 2-bromopyridine with chloroacetamide under specific conditions. One common method includes:

    Reaction with Chloroacetamide:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Can lead to the formation of pyridine N-oxides.

    Reduction: May result in the formation of amines or alcohols.

    Coupling: Produces biaryl or alkyl-aryl compounds.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug discovery, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and dyes, owing to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)acetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(5-Bromopyridin-2-yl)acetamide can be compared with other pyridine derivatives such as:

    2-(5-Bromopyrimidin-2-yl)acetamide: Similar structure but with a pyrimidine ring instead of pyridine.

    2-(5-Chloropyridin-2-yl)acetamide: Chlorine atom instead of bromine, affecting reactivity and properties.

    2-(5-Fluoropyridin-2-yl)acetamide: Fluorine atom, leading to different electronic effects and reactivity.

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-1-2-6(10-4-5)3-7(9)11/h1-2,4H,3H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUIFMMXLSUUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726296
Record name 2-(5-Bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335055-45-2
Record name 2-(5-Bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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